molecular formula C14H17F2NO4 B1523242 2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid CAS No. 851047-82-0

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid

Cat. No.: B1523242
CAS No.: 851047-82-0
M. Wt: 301.29 g/mol
InChI Key: JQRFXXIFWMNGAG-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a difluorophenyl group attached to the propanoic acid backbone

Preparation Methods

The synthesis of 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the tert-butoxycarbonyl protecting group and the difluorophenyl group influences its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the biological context.

Comparison with Similar Compounds

2-(Tert-butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic acid can be compared with other similar compounds, such as:

    2-(Tert-butoxycarbonylamino)-3-(2,4-difluorophenyl)propanoic acid: This compound has a similar structure but with different substitution patterns on the phenyl ring.

    2-(Tert-butoxycarbonylamino)-3-(2,6-dichlorophenyl)propanoic acid: This compound has chlorine atoms instead of fluorine atoms on the phenyl ring, leading to different chemical and biological properties.

    2-(Tert-butoxycarbonylamino)-3-(2,6-dimethylphenyl)propanoic acid: This compound has methyl groups instead of fluorine atoms, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRFXXIFWMNGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682156
Record name N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851047-82-0
Record name N-(tert-Butoxycarbonyl)-2,6-difluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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